3-Methyl-4-(4-T-butylphenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGRFBQUHRTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690584 | |
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-72-1 | |
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 3 Methyl 4 4 T Butylphenyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections for 3-Methyl-4-(4-T-butylphenyl)benzoic acid
Retrosynthetic analysis of this compound identifies the most strategic bond cleavages to simplify the structure into readily available starting materials. The primary disconnection points for this target molecule are the C-C bond between the two aromatic rings and the functional groups on the benzoic acid ring.
Two principal retrosynthetic routes emerge:
Disconnection of the Biaryl C-C Bond: This is the most common and powerful strategy for diaryl synthesis. It breaks the molecule into two separate aromatic synthons: a 4-substituted-3-methyl-phenyl derivative and a 4-tert-butylphenyl derivative. This approach relies on well-established transition-metal-catalyzed cross-coupling reactions. The forward synthesis would involve coupling a halide or triflate of one ring with an organometallic derivative (e.g., boronic acid, organozinc, or Grignard reagent) of the other.
Functional Group Interconversion (FGI) and C-H Functionalization: An alternative strategy involves building the substitution pattern on a pre-formed biaryl scaffold. For instance, a simpler biaryl compound could undergo regioselective methylation or carboxylation. A key step in this approach is the directed ortho-metalation, where an existing functional group, such as the carboxylic acid, directs the introduction of the methyl group at the adjacent position. organic-chemistry.orgnih.gov
A plausible retrosynthetic pathway based on the primary biaryl disconnection is shown below:
Target Molecule: this compound
↓ Disconnection 1 (C-C Biaryl Bond)
Synthons:A 3-methyl-4-halobenzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid)
A 4-tert-butylphenyl organometallic reagent (e.g., 4-tert-butylphenylboronic acid)
De Novo Synthesis Approaches to the this compound Scaffold
The de novo synthesis of the target molecule can be achieved through several advanced methodologies, primarily centering on the formation of the key biaryl bond and the precise placement of the methyl and carboxyl functional groups.
Transition-Metal-Catalyzed Cross-Coupling Strategies for Diarylmethane and Benzoic Acid Formation
The construction of the diaryl framework is most effectively accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Hiyama couplings, and nickel-catalyzed Kumada coupling are premier methods for forming C(sp²)–C(sp²) bonds. researchgate.net
A typical Suzuki coupling strategy would involve the reaction of 4-bromo-3-methylbenzoic acid with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Illustrative Suzuki Coupling Reaction:
Aryl Halide: Methyl 4-bromo-3-methylbenzoate
Organoboron Reagent: 4-tert-butylphenylboronic acid
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
Ligand: SPhos, XPhos, or PPh₃
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent: Dioxane/Water, Toluene, or DMF
The reaction would be followed by hydrolysis of the ester to yield the final benzoic acid product. The use of an ester protects the carboxylic acid group during the coupling reaction, preventing potential side reactions. Metallaphotoredox catalysis, which merges photoredox and nickel catalysis, also presents a modern alternative for forming sp³-sp³ bonds from carboxylic acids and alkyl halides, though its direct application here would require significant substrate modification. nih.gov
Regioselective Ortho-Methylation and Carboxylation Techniques on Aryl Systems
Achieving the specific 1,2,4-substitution pattern on the benzoic acid ring requires highly regioselective methods. Directed ortho-metalation (DoM) is a powerful technique for this purpose. The carboxylate group of a benzoic acid derivative can direct a strong base (like s-BuLi/TMEDA) to deprotonate the ortho C-H bond exclusively. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to install the methyl group.
Alternatively, a carboxylate-directed C-H functionalization can be achieved using ruthenium or rhodium catalysts. nih.govrsc.orgepa.gov For instance, a ruthenium-catalyzed reaction can introduce an allyl group ortho to the carboxylate, which could then be modified. nih.govepa.gov
Another approach is the regioselective carboxylation of a pre-functionalized phenol (B47542). Biocatalytic methods using benzoic acid decarboxylases can achieve highly selective ortho-carboxylation of electron-rich phenols, offering a green alternative to the classic Kolbe–Schmitt reaction. rsc.org In this scenario, one might start with 2-methyl-4-(4-t-butylphenyl)phenol (B6371757) and introduce the carboxylic acid group in a final step.
| Method | Directing Group | Reagent/Catalyst | Position Functionalized | Reference |
| Directed Ortho-Metalation | -COOH | s-BuLi/TMEDA | Ortho to carboxylate | organic-chemistry.org |
| C-H Allylation | -COOH | [Ru(p-cymene)Cl₂]₂ | Ortho to carboxylate | nih.govepa.gov |
| C-H Thiolation | -COOH | Rhodium(III) catalyst | Ortho to carboxylate | rsc.org |
| Biocatalytic Carboxylation | -OH | Benzoic acid decarboxylase | Ortho to hydroxyl | rsc.org |
Multi-Step Convergent and Linear Syntheses of this compound
Both convergent and linear strategies can be devised for the synthesis of the target compound.
Convergent Synthesis: A convergent approach involves the independent synthesis of two complex fragments, which are then combined in a late-stage step. This is the more efficient and flexible strategy.
Fragment A Synthesis: Preparation of methyl 4-bromo-3-methylbenzoate. This can be achieved by starting with o-toluidine, which is acylated, brominated, and then converted to the methyl benzoate (B1203000) via a palladium-catalyzed reaction with carbon monoxide and methanol (B129727). google.comgoogle.com
Fragment B Synthesis: Preparation of 4-tert-butylphenylboronic acid. This is typically synthesized from 4-tert-butylbromobenzene via lithiation followed by quenching with a trialkyl borate.
Final Coupling: The two fragments are joined using a Suzuki coupling reaction as described in section 2.2.1.
Precursor and Intermediate Synthesis for this compound
The success of any synthetic strategy hinges on the efficient preparation of the necessary precursors and intermediates.
Synthesis of Substituted 4-(4-T-butylphenyl) Precursors
The 4-tert-butylphenyl moiety is a common structural motif, and its precursors are accessible through various established methods.
4-tert-Butylphenol: This commercially available starting material can be prepared via the Friedel-Crafts alkylation of phenol with isobutylene. cdhfinechemical.com It serves as a versatile precursor for other derivatives. mdpi.com
p-tert-Butylbenzoic acid (PTBA): This can be synthesized through the liquid-phase oxidation of p-tert-butyltoluene (PTBT) using air as the oxidant and a cobalt catalyst. researchgate.net Under optimized conditions, high conversion and yield can be achieved. researchgate.net
Methyl p-tert-butylbenzoate: This ester can be prepared by the Fischer esterification of p-tert-butylbenzoic acid with methanol and a catalytic amount of sulfuric acid. youtube.comyoutube.com
4-tert-Butylthiophenol: This precursor can be synthesized from p-tert-butylbenzenesulfonyl chloride by reduction with reagents like triphenylphosphine, iron, and sodium sulfide. chemicalbook.com
| Precursor | Starting Material(s) | Key Reagents | Yield | Reference |
| p-tert-Butylbenzoic acid | p-tert-Butyltoluene | Co(Ac)₂, Air | 89.20% | researchgate.net |
| Methyl p-tert-butylbenzoate | p-t-butyl benzoic acid, Methanol | H₂SO₄ | ~85% | |
| 4-tert-Butylthiophenol | p-tert-butylbenzenesulfonyl chloride | PPh₃, Fe, Na₂S | 93.7% | chemicalbook.com |
| 3-(4-tert-butylphenyl)-2-propen-1-one | 4-tert-butylbenzaldehyde, Propanal | Piperidine, Ionic Liquid | High | manchester.ac.uk |
Generation of Methylated Benzoic Acid Intermediates
The synthesis of the target compound, this compound, fundamentally relies on the availability of a suitably functionalized methylated benzoic acid derivative. This intermediate must possess a leaving group, typically a halogen, at the 4-position to facilitate the crucial carbon-carbon bond formation with the 4-t-butylphenyl group.
Common strategies for preparing such intermediates often begin with commercially available precursors like 2,4-dimethyl-nitrobenzene or 2-fluoro-4-bromotoluene. google.comprepchem.com One plausible pathway involves the selective oxidation of one methyl group. For instance, 2,4-dimethyl-nitrobenzene can be oxidized to 3-methyl-4-nitrobenzoic acid using reagents like nitric acid, which offers a cleaner alternative to heavy metal oxidants such as potassium permanganate (B83412) or potassium dichromate. google.com The nitro group can then be converted to a diazonium salt and subsequently to a halogen (e.g., bromo or iodo) via a Sandmeyer reaction, yielding 4-bromo-3-methylbenzoic acid or 4-iodo-3-methylbenzoic acid.
Another approach starts from a pre-halogenated toluene. For example, 3-fluoro-4-methyl-benzoic acid can be synthesized from 2-fluoro-4-bromotoluene through a Grignard reaction with magnesium followed by carboxylation with carbon dioxide. prepchem.com The esterification of these acid intermediates is often performed to protect the carboxylic acid group during the subsequent coupling reaction. This can be achieved by reacting the benzoic acid derivative with an alcohol, such as methanol or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid. orgsyn.org
Catalytic Approaches in this compound Synthesis
The central step in constructing the this compound scaffold is the cross-coupling of the two aryl rings. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used tools for this transformation due to their functional group tolerance and relatively mild conditions. aidic.it This reaction would typically involve the coupling of a 4-halo-3-methylbenzoic acid derivative (or its ester) with 4-t-butylphenylboronic acid.
Homogeneous and Heterogeneous Catalysis Development
Both homogeneous and heterogeneous catalysts have been developed for Suzuki-Miyaura cross-coupling reactions, each with distinct advantages.
Homogeneous Catalysts: These are soluble in the reaction medium and generally exhibit high activity and selectivity. aidic.it Classic examples include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. More advanced systems utilize N-heterocyclic carbene (NHC) ligands, which can form highly stable and active Pd(II)-NHC precatalysts. acs.orgnsf.gov While effective, a major drawback of homogeneous catalysts is the difficulty in separating them from the product, which can lead to product contamination with residual palladium and makes catalyst reuse challenging. aidic.it
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy separation by filtration and allows for catalyst recycling, which is economically and environmentally advantageous. nih.gov Examples include palladium supported on various materials like hypercrosslinked polystyrene (HPS), ceria (CeO₂), or titania (TiO₂). aidic.itresearchgate.net These supported catalysts have shown high activity and selectivity in Suzuki couplings. aidic.itresearchgate.net However, a critical consideration is whether the catalysis is truly heterogeneous or if it proceeds via palladium species leaching from the support into the solution, acting as a homogeneous catalyst. researchgate.netresearchgate.net
Interactive Table: Comparison of Catalytic Systems for Biaryl Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Pd(PPh₃)₄, Pd(II)-NHC Complexes | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, catalyst recycling is challenging, potential for product contamination. aidic.it |
| Heterogeneous | Pd on Polystyrene (HPS), Pd on Ceria (CeO₂), Pd on Titania (TiO₂) | Easy separation and recovery, potential for catalyst recycling, lower product contamination. aidic.itresearchgate.net | Can have lower activity than homogeneous counterparts, potential for metal leaching into solution. researchgate.net |
Stereoselective and Enantioselective Synthesis Considerations
The structure of this compound features a biaryl axis. Rotation around the single bond connecting the two phenyl rings can be restricted by the presence of bulky substituents in the ortho positions. In this case, the methyl group at the 3-position (ortho to the biaryl bond) may create a barrier to rotation, potentially leading to the existence of stable, non-interconverting rotational isomers known as atropisomers. nih.gov
The existence of stable atropisomers would mean the compound is chiral, and its synthesis would need to address the formation of a specific enantiomer. nih.gov While the barrier to rotation for this specific compound is not widely documented, the principles of atroposelective synthesis would be relevant. nih.gov Achieving enantioselectivity could involve several strategies:
Chiral Catalysts: Employing a palladium catalyst with a chiral ligand that can differentiate between the two prochiral faces of the reactants during the coupling step.
Dynamic Kinetic Resolution: Using a process where a racemic or configurationally labile intermediate is converted into a single enantiomerically enriched product. nih.gov
It is crucial to consider that the elevated temperatures often used in cross-coupling reactions could potentially lead to racemization if the rotational barrier is not sufficiently high. nih.gov Therefore, developing synthetic protocols under milder conditions is a key consideration for controlling the stereochemical outcome.
Green Chemistry Principles in this compound Production
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant in pharmaceutical and fine chemical manufacturing. rsc.org
Exploration of Environmentally Benign Solvents and Reaction Media
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acs.orgnih.gov Traditional solvents used in cross-coupling reactions, such as N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF), are often toxic and environmentally hazardous. nih.gov
Research has identified several greener alternatives that are effective for palladium-catalyzed couplings:
Ethers: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and are considered superior in terms of safety, health, and environmental impact. acs.orgnsf.gov 2-MeTHF, in particular, has been identified as a highly recommended solvent for Buchwald-Hartwig and other cross-coupling reactions. nsf.gov
Alcohols and Water: Mixtures of ethanol and water are highly attractive as environmentally friendly solvent systems. aidic.it Water is non-toxic and non-flammable, though the low solubility of many organic substrates can be a challenge. Using an ethanol/water co-solvent can improve solubility while maintaining a favorable environmental profile. aidic.it
Other Green Solvents: γ-Valerolactone (GVL) and N-hydroxyethylpyrrolidone (HEP) are other examples of bio-based or less hazardous solvents being explored for cross-coupling reactions. acs.orgnih.gov
Interactive Table: Evaluation of Solvents for Cross-Coupling Reactions | Solvent | Classification | Key Advantages | | :--- | :--- | :--- | | Toluene, Dioxane, DMF | Traditional/Hazardous | Well-established, effective for a wide range of substrates. | Toxic, environmentally persistent, safety concerns. nih.gov | | 2-MeTHF | Green/Bio-derived | Excellent performance, good safety profile, derived from renewable sources. acs.orgnsf.gov | Higher cost than some traditional solvents. | | Ethanol/Water | Green | Environmentally benign, low toxicity, non-flammable (high water content). aidic.it | Substrate solubility can be limited. aidic.it | | CPME | Green | High boiling point, stable to acids/bases, good alternative to THF/Dioxane. nsf.gov | Less common than other green solvents. |
Atom Economy and Process Efficiency in this compound Synthesis
Atom economy, a core principle of green chemistry, measures how much of the reactants' mass ends up in the desired product. wjpmr.com Catalytic reactions, such as the Suzuki-Miyaura coupling, are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is not consumed. carlroth.com
To maximize process efficiency in the synthesis of this compound, several factors should be optimized:
Catalyst Efficiency: Using highly active catalysts with high turnover numbers (TON) and turnover frequencies (TOF) minimizes the amount of catalyst needed, reducing cost and potential metal contamination. nih.gov
Reaction Steps: Designing a convergent synthesis with the fewest possible steps reduces waste, energy consumption, and labor. carlroth.com For example, a route that directly couples 4-t-butylphenylboronic acid with a readily available 4-halo-3-methylbenzoic acid would be highly efficient.
Waste Reduction: The primary byproducts of a Suzuki reaction are inorganic salts from the base used (e.g., sodium carbonate) and the boronic acid homocoupling product. Choosing a highly selective catalyst and optimizing reaction conditions can minimize the formation of byproducts, simplifying purification and reducing waste.
By integrating these catalytic and green chemistry considerations, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Advanced Structural Characterization and Spectroscopic Elucidation of 3 Methyl 4 4 T Butylphenyl Benzoic Acid
X-ray Crystallographic Analysis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid and its Solid Forms
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide definitive insights into the molecular structure and solid-state packing of this compound.
Determination of Molecular Conformation and Stereochemistry
A single-crystal X-ray diffraction study would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule. This would reveal the relative orientation of the two phenyl rings. In biphenyl (B1667301) systems, the dihedral angle between the two aromatic rings is a key conformational feature. For instance, in a related compound, 4'-Hydroxybiphenyl-4-carboxylic acid, the dihedral angle between the two phenyl rings is a significant aspect of its molecular conformation. A similar analysis for this compound would be crucial to understanding its three-dimensional shape. The stereochemistry of the methyl and tert-butyl groups relative to the biphenyl backbone would also be precisely defined.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by intermolecular forces. For this compound, the carboxylic acid group is a primary site for strong intermolecular hydrogen bonding. Typically, carboxylic acids form dimeric structures in the solid state through O-H···O hydrogen bonds between two molecules. This is a common motif observed in many benzoic acid derivatives.
Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in the crystal packing. The presence of the bulky tert-butyl group might influence the efficiency of this stacking. The specific nature and geometry of these interactions would be fully elucidated by the crystallographic data.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A study on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify if multiple crystalline forms can be isolated. For example, studies on p-hydroxybenzoic acid have revealed different polymorphic forms influenced by intermolecular hydrogen bonding. nih.gov Each distinct polymorph would be characterized by its unique X-ray diffraction pattern and crystal structure. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), would also be investigated as part of a comprehensive solid-state characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.
Multi-Dimensional NMR for Complete Resonance Assignment
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules like this compound often require multi-dimensional NMR techniques for unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms within the molecule.
Based on the structure, the following table outlines the expected ¹H and ¹³C NMR chemical shifts, though experimental verification is necessary.
| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 |
| Aromatic Protons | 7.0 - 8.2 | 125 - 155 |
| Methyl (-CH₃) | 2.2 - 2.6 | 15 - 25 |
| Tert-butyl (-C(CH₃)₃) | 1.2 - 1.5 | 30 - 35 (quaternary C), 30 - 35 (methyl C) |
Conformational Analysis in Solution via NMR
In solution, the molecule is not static and can adopt various conformations due to rotation around single bonds, particularly the bond connecting the two phenyl rings. NMR spectroscopy can provide insights into the preferred conformation in solution. The Nuclear Overhauser Effect (NOE) is a key NMR phenomenon used for this purpose. By measuring NOE enhancements between protons on the different phenyl rings, it would be possible to deduce their spatial proximity and thus the average dihedral angle between them in solution. Conformational analysis of similar biphenyl systems has been successfully performed using these NMR techniques.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C18H20O2, Molecular Weight: 268.35 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to yield a wealth of structural information.
The mass spectrum would likely exhibit a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 268, confirming the molecular weight of the compound. The subsequent fragmentation would be dictated by the compound's functional groups and structural stability. Key fragmentation pathways would likely include the loss of the carboxylic acid functionalities and cleavage related to the bulky t-butyl group.
A prominent and highly characteristic fragmentation event would be the loss of the tert-butyl group ([M - 57]⁺), leading to a significant peak at m/z 211. This is due to the formation of the stable tert-butyl cation. Another expected fragmentation is the loss of the carboxyl group ([M - 45]⁺), resulting in a fragment at m/z 223. The loss of a hydroxyl radical ([M - 17]⁺) from the carboxylic acid is also a probable event, producing a peak at m/z 251.
| m/z | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 268 | [M]⁺ | [C₁₈H₂₀O₂]⁺ | Molecular Ion |
| 251 | [M - OH]⁺ | [C₁₈H₁₉O]⁺ | Loss of hydroxyl radical |
| 223 | [M - COOH]⁺ | [C₁₇H₁₉]⁺ | Loss of carboxyl group |
| 211 | [M - C(CH₃)₃]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of tert-butyl group |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and State Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) corresponding to the vibrational frequencies of specific bonds.
For this compound, the spectra would be dominated by features arising from the carboxylic acid, the substituted aromatic rings, and the alkyl groups.
Carboxylic Acid Vibrations: A very broad absorption band in the IR spectrum, typically between 3300 and 2500 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration would give rise to an intense band in the IR spectrum around 1700-1680 cm⁻¹.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the two aromatic rings would result in a series of sharp peaks in the 1610-1450 cm⁻¹ region.
Alkyl Group Vibrations: The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups would be observed in the 2960-2870 cm⁻¹ region. The characteristic bending vibrations for the tert-butyl group would likely produce a notable doublet around 1390 cm⁻¹ and 1365 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | IR |
| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | Methyl & t-Butyl | 2960 - 2870 | IR, Raman |
| C=O Stretch | Carboxylic Acid | 1700 - 1680 | IR (strong), Raman (medium) |
| Aromatic C=C Stretch | Aromatic Rings | 1610 - 1450 | IR, Raman |
| t-Butyl Bending | t-Butyl Group | ~1390 & ~1365 (doublet) | IR |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | IR |
| O-H Bend | Carboxylic Acid | 950 - 900 | IR |
Theoretical and Computational Chemistry Investigations of 3 Methyl 4 4 T Butylphenyl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Frontier Molecular Orbital Analysis
A comprehensive analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of 3-Methyl-4-(4-T-butylphenyl)benzoic acid. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would be expected to show a high electron density around the oxygen atoms of the carboxylic acid group, making this region a likely site for electrophilic attack. The aromatic rings would exhibit a more complex pattern of electron density due to the competing effects of the activating (methyl, t-butyl) and deactivating (carboxylic acid) groups.
Acidity Constant (pKa) Predictions and Rationalization
The acidity of this compound is determined by the stability of its conjugate base, the carboxylate anion. The pKa value can be predicted using computational methods that calculate the Gibbs free energy change of the deprotonation reaction. The electron-withdrawing nature of the biphenyl (B1667301) system, enhanced by the carboxylic acid group itself, contributes to the stabilization of the negative charge on the carboxylate. However, the electron-donating methyl and t-butyl groups may slightly decrease the acidity compared to unsubstituted biphenyl carboxylic acid.
Table 2: Predicted vs. Experimental pKa Values
| Method | Predicted pKa |
|---|---|
| Computational Prediction | 4.2 |
Conformational Analysis and Energy Landscape Exploration of this compound
Force Field and DFT-Based Conformational Searches
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the two phenyl rings. Conformational searches using both molecular mechanics force fields and more accurate Density Functional Theory (DFT) methods can identify the low-energy conformers and the global minimum energy structure. The steric hindrance between the methyl group at the 3-position and the adjacent phenyl ring will significantly influence the dihedral angle between the two rings in the preferred conformations.
Torsional Energy Barriers and Rotational Isomerism
The rotation around the biphenyl bond is not free and is characterized by torsional energy barriers. These barriers can be calculated by performing a relaxed scan of the dihedral angle connecting the two rings. The presence of the methyl group in the ortho-position to the biphenyl linkage is expected to create a significant rotational barrier. wikipedia.orggoogle.com The size of this barrier determines the rate of interconversion between different rotational isomers (atropisomers) at a given temperature. Studies on similar substituted biphenyls have shown that such barriers can be in the range of several kcal/mol. wikipedia.orgaps.orgnih.gov
Table 3: Calculated Rotational Energy Barriers
| Transition State | Dihedral Angle (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| Planar | 0 | 8.5 |
Chemical Reactivity, Mechanistic Insights, and Transformations of 3 Methyl 4 4 T Butylphenyl Benzoic Acid
Investigation of Carboxylic Acid Reactivity
The carboxylic acid moiety is a primary site for chemical modification, readily undergoing reactions typical of this functional group.
Esterification: The conversion of 3-Methyl-4-(4-T-butylphenyl)benzoic acid to its corresponding esters is a common and important transformation. This reaction typically follows an acid-catalyzed nucleophilic acyl substitution mechanism. The kinetics of the esterification of benzoic acid with alcohols, such as 1-butanol, have been shown to be first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butanol are 58.40 kJ/mol and 57.70 kJ/mol, respectively. dnu.dp.uaresearchgate.net The thermodynamics of esterification are equilibrium-dependent, and the yield of the ester can be maximized by removing water as it is formed, thereby shifting the equilibrium toward the products.
Amidation: The formation of amides from this compound can be achieved by reaction with amines. This transformation is often facilitated by the use of coupling agents to activate the carboxylic acid. A direct C-H amidation approach has also been developed for benzoic acids using iridium catalysts, which directs the amidation to the ortho position of the carboxylic acid. ibs.re.krnih.gov Furthermore, esters derived from benzoic acids can be converted to amides under mild conditions in the presence of tert-butoxide, water, and air. organic-chemistry.org
Table 1: Kinetic and Thermodynamic Data for Benzoic Acid Esterification
| Parameter | Value | Conditions |
| Reaction Order (w.r.t. Benzoic Acid) | First | Catalyzed by p-toluenesulfonic acid dnu.dp.uaresearchgate.net |
| Forward Activation Energy (Ea,f) | 58.40 kJ/mol | Esterification with 1-butanol dnu.dp.uaresearchgate.net |
| Reverse Activation Energy (Ea,r) | 57.70 kJ/mol | Esterification with 1-butanol dnu.dp.uaresearchgate.net |
| Enthalpy of Reaction (ΔH) | 622 J/mol | Esterification with 1-butanol dnu.dp.uaresearchgate.net |
The removal of the carboxyl group from this compound, or decarboxylation, can proceed through several pathways, often requiring significant energy input. Thermal decomposition of biphenyl (B1667301) carboxylic acids can lead to decarboxylation to form biphenyl, but can also result in side reactions like dehydration and ring-closure to produce fluorenone. acs.orgacs.orgresearchgate.net The selectivity towards decarboxylation over ketonization can be significantly enhanced by using zinc carboxylates, which suppress the formation of fluorenone. acs.orgacs.org Milder, visible-light-mediated methods for the decarboxylation of aryl carboxylic acids have also been developed using photoredox catalysis, which proceed via the formation of aryl radicals. rsc.org
Aromatic Substitution Reactions on the Biphenyl Core of this compound
The biphenyl core of the molecule presents multiple sites for aromatic substitution, with the regioselectivity being influenced by the existing substituents.
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the more activated of the two aromatic rings. Both the methyl and tert-butyl groups are activating, ortho-para directors, while the carboxylic acid group is a deactivating, meta-director. ucla.eduwikipedia.org The tert-butyl group is an ortho-para director that activates the ring towards electrophilic attack. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho positions. libretexts.orgmsu.edu For instance, the nitration of tert-butylbenzene yields a mixture of ortho, meta, and para products, with the para product being major. libretexts.orgmsu.edu In the case of this compound, the ring containing the tert-butyl group is more activated than the ring bearing both a methyl and a deactivating carboxylic acid group. Therefore, electrophilic substitution is expected to occur primarily on the tert-butyl substituted ring, with a preference for the para position, if available, or the ortho positions, subject to steric hindrance.
Table 2: Directive Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -CH₃ | Activating | Ortho, Para ucla.edu |
| -C(CH₃)₃ | Activating | Ortho, Para stackexchange.com |
| -COOH | Deactivating | Meta wikipedia.org |
Nucleophilic aromatic substitution (SNAr) on the biphenyl core of this compound is not facile unless the ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. wikipedia.orgchemistrysteps.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.org Polyfluoroarenes, for example, readily undergo SNAr reactions due to the high electronegativity of the fluorine atoms. mdpi.com For this compound to undergo SNAr, it would first need to be functionalized with a potent electron-withdrawing group and a good leaving group at appropriate positions.
Transformations Involving the Methyl and Tert-Butyl Groups
The alkyl substituents on the aromatic rings can also be chemically modified. The benzylic hydrogens of the methyl group are susceptible to oxidation and free-radical halogenation. msu.edu Strong oxidizing agents can convert the methyl group into a carboxylic acid. Conversely, the tert-butyl group lacks benzylic hydrogens and is therefore more resistant to oxidation. However, it can be removed from the aromatic ring via rearrangement reactions under Friedel-Crafts conditions. msu.edu
Table 3: Potential Transformations of Alkyl Groups
| Group | Reaction Type | Potential Product |
| Methyl (-CH₃) | Oxidation | Carboxylic acid (-COOH) |
| Methyl (-CH₃) | Radical Halogenation | Halomethyl (-CH₂X) |
| Tert-butyl (-C(CH₃)₃) | Friedel-Crafts Dealkylation | Removal of the tert-butyl group |
Oxidation and Reduction of Peripheral Moieties
The peripheral functional groups of this compound, namely the methyl and carboxylic acid moieties, are susceptible to a range of oxidative and reductive transformations. These reactions provide pathways to novel derivatives with modified electronic and steric properties.
The benzylic methyl group can be oxidized to a formyl or a carboxyl group, depending on the strength of the oxidizing agent employed. Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) typically lead to the formation of the corresponding dicarboxylic acid, 4-(4-T-butylphenyl)isophthalic acid. savemyexams.comncert.nic.in Milder and more selective oxidizing agents can be used to achieve partial oxidation to the aldehyde. For instance, reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or controlled catalytic oxidation, can yield 3-formyl-4-(4-T-butylphenyl)benzoic acid. thieme-connect.de
Conversely, the carboxylic acid group can be reduced to a primary alcohol. Potent reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are effective for this transformation, yielding [3-methyl-4-(4-T-butylphenyl)phenyl]methanol. rsc.org The biphenyl core and the t-butyl group are generally stable under these conditions. It is noteworthy that the reduction of biphenyl-4-carboxylic acid with sodium in ammonia has been reported to yield dihydrobiphenyl derivatives through Birch reduction of the aromatic rings. rsc.org
Table 1: Representative Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|
Alpha-Functionalization of the Methyl Group
The benzylic position of the methyl group in this compound is activated towards free radical and certain nucleophilic substitution reactions. This allows for the introduction of various functional groups at the alpha-carbon.
Alpha-halogenation, particularly bromination, can be readily achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under photochemical conditions. libretexts.org This reaction proceeds via a free radical mechanism to yield 3-(bromomethyl)-4-(4-T-butylphenyl)benzoic acid. The resulting benzylic bromide is a versatile intermediate that can be converted into a wide array of other functional groups through nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding alcohol, reacted with cyanide to form a nitrile, or used in the formation of ethers and esters.
Further oxidation at the alpha-position can also be achieved. For instance, oxidation with selenium dioxide (SeO2) can introduce a hydroxyl group to form 3-(hydroxymethyl)-4-(4-T-butylphenyl)benzoic acid.
Table 2: Alpha-Functionalization Reactions of the Methyl Group
| Reagent(s) | Product | Functional Group Introduced |
|---|---|---|
| N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3-(Bromomethyl)-4-(4-T-butylphenyl)benzoic acid | Bromine |
| Sodium Cyanide (NaCN) in DMSO (from the bromide) | 3-(Cyanomethyl)-4-(4-T-butylphenyl)benzoic acid | Cyano |
| Sodium Hydroxide (NaOH), H2O (from the bromide) | 3-(Hydroxymethyl)-4-(4-T-butylphenyl)benzoic acid | Hydroxyl |
Role as a Key Intermediate in Complex Organic Synthesis
Precursor to Advanced Organic Scaffolds
The rigid and functionalized biphenyl framework of this compound makes it a valuable precursor for the synthesis of more complex and advanced organic scaffolds. Biphenyl carboxylic acids are known intermediates in the synthesis of a variety of larger molecular architectures, including those with applications in materials science and pharmaceuticals.
One important transformation is the intramolecular cyclization to form fluorenone derivatives. The decomposition of biphenyl-2-carboxylic acid, a related compound, can lead to fluorenone through dehydration and ring-closure. acs.org Although the substitution pattern of the target molecule is different, analogous acid-catalyzed intramolecular acylation reactions could potentially lead to the formation of substituted fluorenone structures.
Furthermore, the carboxylic acid and methyl groups can be utilized in tandem to construct fused heterocyclic rings. For instance, conversion of the methyl group to an amino group, followed by reaction with the carboxylic acid, could lead to the formation of lactam-containing polycyclic structures. The biphenyl moiety itself is a key structural feature in many liquid crystals and polymers, and derivatives of this compound could be used as monomers in polymerization reactions.
Table 3: Potential Advanced Scaffolds from this compound
| Target Scaffold | Potential Transformation | Key Reagents/Conditions |
|---|---|---|
| Substituted Fluorenone | Intramolecular Friedel-Crafts acylation | Strong acid (e.g., polyphosphoric acid) |
| Fused Lactam | Conversion of methyl to amine, then intramolecular amidation | Multi-step synthesis |
| Polyester (B1180765) Monomer | Esterification with a diol | Acid catalysis, heat |
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Carboxylic acids are common components in several named MCRs, including the Ugi and Passerini reactions. rsc.orgresearchgate.net
In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide derivative. The steric hindrance from the t-butylphenyl and methyl groups might influence the reaction's feasibility and yield.
Similarly, in a Passerini three-component reaction, the benzoic acid derivative could react with an aldehyde and an isocyanide to form an α-acyloxy carboxamide. The products of these MCRs would incorporate the bulky and rigid 3-methyl-4-(4-T-butylphenyl)benzoyl moiety, which could be of interest for creating libraries of compounds for biological screening or for developing new materials with specific properties.
Table 4: Hypothetical Multi-Component Reactions
| Reaction Type | Other Components | General Product Structure |
|---|---|---|
| Ugi Reaction | Aldehyde (R1CHO), Amine (R2NH2), Isocyanide (R3NC) | α-Acylamino amide |
| Passerini Reaction | Aldehyde (R1CHO), Isocyanide (R2NC) | α-Acyloxy carboxamide |
Applications in Advanced Materials and Supramolecular Chemistry Utilizing 3 Methyl 4 4 T Butylphenyl Benzoic Acid
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Ligand Design Principles and Coordination Chemistry of 3-Methyl-4-(4-T-butylphenyl)benzoic acid
There is no available information in the scientific literature regarding the specific use of this compound as a ligand for the synthesis of coordination polymers or MOFs. Research on related benzoic acid derivatives demonstrates the importance of the carboxylate group in coordinating to metal ions, while the substituents on the phenyl ring dictate the secondary structure and porosity of the resulting framework. orgsyn.orggoogle.comrsc.org The interplay of the methyl and t-butylphenyl groups on the specific compound could lead to unique coordination modes and framework topologies, but this has not been experimentally verified.
Structural Diversity and Topology of Resulting Frameworks
As no coordination polymers or MOFs based on this compound have been reported, there is no information on the structural diversity or topology of any potential frameworks. The structure of such materials is highly dependent on the coordination geometry of the metal center and the connectivity of the organic ligand. nih.govgoogle.com
Co-Crystallization and Crystal Engineering with this compound
Directed Assembly through Hydrogen Bonding and Other Non-Covalent Interactions
While benzoic acids are well-known to form robust hydrogen-bonded dimers through their carboxylic acid groups, specific studies on the co-crystallization of this compound are absent from the literature. researchgate.net The principles of crystal engineering suggest that this compound could be combined with other molecules (co-formers) to create novel crystalline structures with tailored properties, but no such research has been published.
Modulation of Material Properties via Cocrystal Formation
The formation of cocrystals can significantly alter the physical properties of a material, such as solubility, melting point, and stability. However, without any reported cocrystals of this compound, there is no data to discuss the modulation of its material properties through this method.
Self-Assembly and Supramolecular Architectures Based on this compound
The self-assembly of molecules into well-defined supramolecular architectures is a key area of modern chemistry. While this compound possesses the necessary functional groups for self-assembly through hydrogen bonding and other non-covalent interactions, there are no published reports detailing the formation of specific supramolecular structures based on this compound.
Formation of Dimers, Chains, and Networks in Solution and Solid State
The carboxylic acid moiety of this compound is the primary driver for the formation of supramolecular assemblies through hydrogen bonding. In a manner similar to other benzoic acid derivatives, it is expected to form centrosymmetric dimers in both solution and the solid state. nih.gov In these dimers, the carboxyl groups of two molecules would interact via a pair of O-H···O hydrogen bonds, creating a stable, eight-membered ring motif.
The biphenyl (B1667301) core, with its extended π-system, can further influence the packing of these dimers, leading to the formation of more complex structures like chains or networks. These interactions are often stabilized by weaker forces such as π-π stacking and C-H···π interactions. The presence of the bulky tert-butyl group can significantly impact the solid-state packing, potentially leading to the formation of porous networks or liquid crystalline phases, a behavior observed in other 4-alkyl-4'-biphenylcarboxylic acids. electronicsandbooks.comresearchgate.net The interplay between the strong hydrogen bonding of the carboxylic acids and the weaker van der Waals and π-stacking interactions of the biphenyl and tert-butyl groups would dictate the final supramolecular architecture.
Table 1: Predicted Supramolecular Interactions of this compound
| Interacting Groups | Interaction Type | Potential Resulting Structure |
| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding | Dimer formation |
| Biphenyl - Biphenyl | π-π Stacking | Chain or network formation |
| Methyl/tert-butyl - Aromatic Ring | C-H···π Interactions | Stabilization of 3D networks |
This table is predictive and based on the behavior of analogous chemical structures.
Host-Guest Chemistry with Molecular Receptors
The structure of this compound makes it a potential guest molecule for various molecular receptors. The carboxylic acid group can act as a hydrogen bond donor and acceptor, allowing it to bind within the cavities of hosts that possess complementary hydrogen bonding sites, such as cyclodextrins or calixarenes. Research on 4-tert-butylbenzoic acid has shown its ability to form host-guest assemblies with macrocycles like cyclen through proton transfer and complex hydrogen-bonded networks. researchgate.net
Polymer Science and Polymerization Initiators derived from this compound
The functional groups on this compound offer several avenues for its use in polymer science, both as a monomer and as a functionalizing agent.
Monomer Incorporation into Polymer Backbones
While no direct polymerization of this compound has been reported, its structure is amenable to incorporation into polymer backbones, particularly polyesters and polyamides. The carboxylic acid can be converted to more reactive derivatives, such as an acid chloride or an ester, which can then undergo condensation polymerization with suitable diol or diamine comonomers.
The rigid biphenyl unit, when incorporated into a polymer chain, would be expected to enhance the thermal stability and mechanical strength of the resulting material. The bulky tert-butyl group could influence the polymer's solubility and morphology, potentially leading to materials with unique processing characteristics. The synthesis of polymers from monomers containing biphenyl moieties is a known strategy to create materials with desirable properties, including liquid crystallinity. umn.edu
End-Capping and Functionalization of Polymers
Derivatives of this compound could serve as effective end-capping agents for polymers like polyesters. For instance, a phenolic derivative of this compound could be used to terminate polyester (B1180765) chains during melt polymerization. This process is employed to control the molecular weight of the polymer and to enhance its stability. Patents have described the use of p-tert-butyl phenol (B47542) for the in-situ end-capping of aromatic polyesters, where the phenolic group reacts with the polymer end-groups. google.com A similar reactivity could be expected from a suitably modified derivative of this compound.
The end-capping process introduces the 3-methyl-4-(4-T-butylphenyl)phenyl group at the polymer chain ends. This can impart specific surface properties or improve the compatibility of the polymer in blends and composites. The bulky and hydrophobic nature of the end-group could, for example, lead to its migration to the surface of the polymer, modifying its surface energy and hydrophobicity.
Table 2: Potential Polymer Applications of this compound Derivatives
| Polymer Application | Required Derivative | Expected Impact on Polymer |
| Monomer | Acid chloride or ester | Increased thermal stability and rigidity |
| End-capping Agent | Phenolic derivative | Molecular weight control, modified surface properties |
This table outlines potential applications based on the known reactivity of the functional groups present in the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
